mGlu4 Subtype Selectivity vs. Xanthurenic Acid
Cinnabarinic acid demonstrates exclusive orthosteric agonism at mGlu4 receptors, with no detectable activity at mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, or mGlu8 [1]. In direct contrast, the closely related kynurenine metabolite xanthurenic acid activates mGlu2 and mGlu3 receptors, representing a fundamentally different pharmacological profile [2]. Cinnabarinic acid's selectivity is maintained even at high concentrations (>100 µM) where no off-target mGlu activity is observed [1].
| Evidence Dimension | mGlu receptor subtype activation |
|---|---|
| Target Compound Data | mGlu4: EC50 >100 µM (partial agonist); mGlu1,2,3,5,6,7,8: No activity |
| Comparator Or Baseline | Xanthurenic acid: mGlu2/3 agonist; No mGlu4 activity; 3-Hydroxyanthranilic acid: No mGlu activity; Synthetic mGlu4 PAM PHCCC: Allosteric enhancer of mGlu4 |
| Quantified Difference | Cinnabarinic acid is the only known endogenous orthosteric agonist selective for mGlu4 among kynurenine metabolites |
| Conditions | HEK293 cells transiently transfected with individual mGlu receptor subtypes; inositol phosphate accumulation assay |
Why This Matters
This exclusive mGlu4 selectivity ensures that experimental outcomes can be confidently attributed to mGlu4 signaling without confounding contributions from other mGlu subtypes, a critical consideration when studying neuroinflammation where mGlu2/3 and mGlu5 also play significant roles.
- [1] Fazio, F., Lionetto, L., Molinaro, G., et al. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors. Mol. Pharmacol. 81(5), 643-656 (2012). View Source
- [2] Fazio, F., et al. Cinnabarinic acid and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors. Neuropharmacology 112(Pt B), 365-372 (2017). View Source
